molecular formula C9H15NO2 B13647956 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid

9-Azabicyclo[3.3.1]nonane-1-carboxylic acid

Katalognummer: B13647956
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: YFSZXPAOZUVDJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Azabicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, known for their unique structural properties and significant biological activities. The rigid and three-dimensional structure of this compound makes it an interesting subject for various scientific studies, particularly in organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is notable for its efficiency and practicality, allowing for the direct synthesis of the desired azabicyclo compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow chemistry techniques to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using nitroxyl radicals such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) to form corresponding carbonyl compounds .

Common Reagents and Conditions:

    Oxidation: ABNO, Fe(NO3)3·9H2O, ambient air as the oxidant.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used to substitute functional groups on the bicyclic structure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

9-Azabicyclo[3.3.1]nonane-1-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a catalyst, it facilitates the oxidation of alcohols to carbonyl compounds by stabilizing the transition state and lowering the activation energy of the reaction . The nitrogen atom within its structure plays a crucial role in these catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to its specific structural features, including the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its rigid bicyclic structure also contributes to its stability and makes it a valuable scaffold in drug design and synthesis.

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

9-azabicyclo[3.3.1]nonane-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)9-5-1-3-7(10-9)4-2-6-9/h7,10H,1-6H2,(H,11,12)

InChI-Schlüssel

YFSZXPAOZUVDJH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCCC(C1)(N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.